2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
Overview
Description
2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is a chemical compound . It is also known as 2-Chloro-5,6,7-trimethoxy-3-quinolinecarbaldehyde . The molecular formula of this compound is C13H12ClNO4.
Chemical Reactions Analysis
The review mentioned earlier also covers reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This might be relevant to the chemical reactions of this compound.Scientific Research Applications
Synthesis and Chemical Reactions
2-Chloroquinoline-3-carbaldehyde, a related analog of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde, is extensively used in the synthesis of various quinoline ring systems. It has been applied in the construction of fused or binary quinoline-core heterocyclic systems. This compound serves as a crucial intermediate in synthetic chemistry, particularly for creating biologically significant compounds (Hamama et al., 2018). Earlier research, spanning from 1979 to 1999, also highlights the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde, demonstrating its versatility in organic and medicinal chemistry (Abdel-Wahab & Khidre, 2012).
Homocoupling and Derivative Synthesis
The homocoupling of 2-chloro-carbaldehyde derivatives, including this compound, has been studied, leading to the formation of 2,2’-biquinolines. This process has been facilitated by using reactive reagents like Ni[(PPh3)]4, contributing to the synthesis of various structurally characterized quinoline derivatives (Benameur et al., 2010).
Biological Evaluation and Antioxidant Activity
The biological evaluation of 2-chloroquinoline-3-carbaldehydes and their derivatives has been documented, with some compounds exhibiting significant radical scavenging activities. This finding indicates the potential of these compounds in antioxidant applications (Subashini et al., 2010).
Green Synthetic Methods
Green synthetic methods for 2-chloroquinoline-3-carbaldehydes, including environmentally friendly techniques such as microwave, ultrasound, and solvent-free reactions, have been explored. These methods are pivotal in producing biologically active compounds, aligning with sustainable chemistry practices (Patel et al., 2020).
Corrosion Inhibition
2-Chloroquinoline-3-carbaldehyde derivatives have been studied for their corrosion inhibition properties on mild steel in acidic solutions. These compounds demonstrate excellent inhibitory effects, confirming their potential as corrosion inhibitors in industrial applications (Lgaz et al., 2017).
Properties
IUPAC Name |
2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-17-10-5-9-8(11(18-2)12(10)19-3)4-7(6-16)13(14)15-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNANKCDLJBKRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=C(C(=NC2=C1)Cl)C=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355965 | |
Record name | 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68236-25-9 | |
Record name | 2-Chloro-5,6,7-trimethoxy-3-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68236-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68236-25-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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